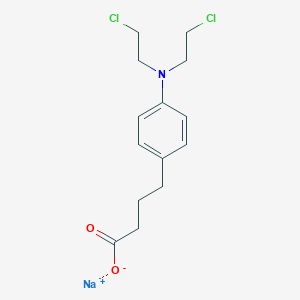

Chlorambucil sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorambucil is an anti-cancer chemotherapy drug used for the treatment of Hodgkin’s disease and specific types of leukemias and lymphomas . It belongs to a group of medicines called alkylating agents, which act on cancer cells to slow down or stop their growth . The chemical name of Chlorambucil Sodium Salt is 4-[4-[Bis(2-Chloroethyl)amino]phenyl]butanoic acid Sodium salt .

Synthesis Analysis

The synthesis process of Chlorambucil involves several steps: amino protection reaction, acylation reaction, reduction reaction, carboxyl protection reaction, substitution reaction, chlorination reaction, and deprotection reaction . The synthesis technique has the characteristics of low cost, mild reaction conditions, low toxicity, convenience in process operation, and suitability for industrial production .Chemical Reactions Analysis

Chlorambucil’s chemical reactivity has been studied electrochemically . The results showed that the value of chemical reactivities (Kf) of chlorambucil in solution systems was higher when 4-chloro butyronitrile was present as a nucleophile .Mechanism of Action

Safety and Hazards

properties

CAS RN |

1030-06-4 |

|---|---|

Molecular Formula |

C14H18Cl2NNaO2 |

Molecular Weight |

326.2 g/mol |

IUPAC Name |

sodium;4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |

InChI |

InChI=1S/C14H19Cl2NO2.Na/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19;/h4-7H,1-3,8-11H2,(H,18,19);/q;+1/p-1 |

InChI Key |

MXPCUEIEUDJYAC-UHFFFAOYSA-M |

Isomeric SMILES |

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |

SMILES |

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)[O-])N(CCCl)CCCl.[Na+] |

Other CAS RN |

1030-06-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)